molecular formula C15H16N2O6 B554581 Z-Ala-OSu CAS No. 3401-36-3

Z-Ala-OSu

Cat. No. B554581
CAS RN: 3401-36-3
M. Wt: 320.3 g/mol
InChI Key: OFIYNISEFIEQBC-JTQLQIEISA-N
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Description

Z-Ala-OSu is an alanine derivative . It is used for research purposes and is not sold to patients .


Synthesis Analysis

The synthesis of Z-β-ALA-OSU involves several chemical reactions and purification steps . The final step in the synthesis of Z-β-ALA-OSU is the coupling of Z-b-Alanine with succinimide ester . This is achieved by adding Z-b-Alanine to a solution of succinimide ester in dimethylformamide . The resulting Z-β-ALA-OSU is then purified by column chromatography to obtain a pure product .


Molecular Structure Analysis

The Z-Ala-OSu molecule contains a total of 40 bond(s). There are 24 non-H bond(s), 10 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxylamine(s) (aliphatic) .


Chemical Reactions Analysis

The initial interaction of BOC-Ala-OSu and CF 3 COOH-Val-Gly-OH was used to synthesize the tripeptide with sequence BOC-Ala-Val-Gly-OH . The tripeptide resulting from treatment with Z 2 LysOSu (preliminary freeing from BOC protection) was a chromatographically impure amorphous product which was not purified by the standard reprecipitation method .


Physical And Chemical Properties Analysis

Z-Ala-OSu is a solid, white to off-white substance . It has a molecular weight of 320.30 and a molecular formula of C15H16N2O6 . It has an optical activity of [α]20/D −39±1°, c = 1% in dioxane . Its melting point is 119-123 °C .

Scientific Research Applications

Synthesis and Peptide Chemistry

Z-Ala-OSu, as a compound, plays a significant role in the field of synthetic chemistry, particularly in the synthesis of peptides. A study demonstrated its use in the clean synthesis of the bitter-taste dipeptide Ala-Phe, which has potential as a caffeine substitute in the food industry. The synthesis involved Z-Ala-OSu as a starting material in a process catalyzed by thermolysin and α-bovine chymotrypsin, followed by hydrogenation. This approach highlighted the importance of Z-Ala-OSu in enabling the synthesis of high-solubility, low-toxicity compounds for food and pharmaceutical applications (Ungaro et al., 2015).

Biomedical Engineering and Nanotechnology

In biomedical engineering and nanotechnology, Z-Ala-OSu's derivatives, such as ZnO, have shown potential. For instance, ZnO tetrapods, derived from zinc oxide which may be synthesized using Z-Ala-OSu as a precursor, have been explored for their multifunctionality in various fields including electronics, energy harvesting, and medical applications. These structures, due to their unique properties and ease of synthesis, have opened doors to new technologies in nanoelectronics, sensing devices, and novel biomedical materials (Mishra & Adelung, 2017).

Advanced Material Science

Z-Ala-OSu, through its zinc oxide derivatives, contributes significantly to advanced material science. For example, atomic layer deposition of ZnO, potentially synthesized from Z-Ala-OSu, has been used as electron transporting layers in organic solar cells. This innovation represents a breakthrough in the integration of inorganic interlayers in organic photovoltaic devices, enhancing their efficiency and performance (Frankenstein et al., 2019).

Environmental Health Research

In environmental health research, centers like the Superfund Research Center (SRP) at Oregon State University, which may use compounds like Z-Ala-OSu in their research, have developed integrated systems combining environmental monitoring and analytical chemistry. These advancements aid in understanding the health risks of environmental pollutants and contribute to developing more effective public health responses (Hobbie et al., 2012).

Safety And Hazards

Z-Ala-OSu should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

Z-Ala-OSu is widely used by researchers in the field of biochemistry and medicine for the synthesis of peptides and proteins . It has potential for further study with the aim of developing original drugs .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIYNISEFIEQBC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356929
Record name Z-Ala-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ala-OSu

CAS RN

3401-36-3
Record name L-Alanine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3401-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-Ala-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
I Minami, M Yuhara, J Tsuji - Tetrahedron letters, 1987 - Elsevier
As a new protective group of amines, 1-isopropylallyloxycarbonyl (IPAoc) group was developed. IPAoc group can be removed by treatment with a palladium-phosphine catalyst forming …
Number of citations: 27 www.sciencedirect.com
R Katakai, M Oya, F Toda, K Uno, Y Iwakura - Macromolecules, 1973 - ACS Publications
… N-protected tripeptide, Z-Ala-Val-Ala-OH, bythe condensation reaction with ZAla-OSu in … treated with Z-Ala-OSu in ACN (see Scheme II). After the reaction, isolation, and purification, …
Number of citations: 15 pubs.acs.org
S Kubota, K Ikeda, JT Yang - Biopolymers: Original Research …, 1983 - Wiley Online Library
A series of sequential polypeptides, (Lys i ‐Ala j ) n , and random copolypeptides, (Lys x , Ala y ) n , were synthesized. The competitive effect of Ala, a helix former, and Lys, whose …
Number of citations: 18 onlinelibrary.wiley.com
MS Silver, SLT James - Biochemistry, 1981 - ACS Publications
… The mixture obtained upon addition a suspension of 130 mg (0.36 mmol) of Z-Ala-OSu in 2 mL of 3:1 ethanol-water to a slurry of 90 mg (0.32 mmol) of Leu-Phe ih 2.5 mL of water plus …
Number of citations: 11 pubs.acs.org
L Guy, J Vidal, A Collet, A Amour… - Journal of medicinal …, 1998 - ACS Publications
… At the last step, the coupling of Z-Ala-OSu with 15b required the use of 2 equiv of Et 3 N, because the acidolysis of the Boc group in 9b left 15b with its hydrazide N α protonated. For 2−4…
Number of citations: 61 pubs.acs.org
TL GRAYBILL, RE DOLLE… - … journal of peptide …, 1994 - Wiley Online Library
… Reaction of semicarbazone 4 with Z-Ala-OSu in methylene chloride provided dipeptide 11 in 86% yield as a single stereochemical isomer. Similarly, tripeptide 14 was obtained from …
Number of citations: 91 onlinelibrary.wiley.com
RG Whittaker, MK Manthey, DS Lebrocque… - Analytical …, 1994 - Elsevier
… -X-OMe compounds with the exception of Z-Ala-Lys-OMe, ZAla-Arg-OMe, Z-Ala-Gln-OMe, Z-Ala-Asn-OMe, ZAla-Asp-OMe, and Z-Ala-Glu-OMe were synthesized by reacting Z-Ala-OSu …
Number of citations: 36 www.sciencedirect.com
DA Wallace, SR Bates, B Walker, G Kay… - Biochemical …, 1986 - ncbi.nlm.nih.gov
… Z-Ala-OSu was coupled to glycine in aqueous NN-dimethylformamide, the protecting group … Synthesis of L-leucyl-L-alanylglycine ethyl ester Z-Ala-OSu was coupled to Gly-OEt, the …
Number of citations: 16 www.ncbi.nlm.nih.gov
MC MOERMAN, MJO ANTEUNIS - International Journal of …, 1993 - Wiley Online Library
… Add Z-Xxx-OSu (0.647 mmol; eg for Z-Ala-OSu) to the stirred solution. Allow the temperature to rise to rt The arnide-coupling is followed with TLC-eluent CHCls/MeOH/AcOH, 45/4/2; Rf(…
Number of citations: 3 onlinelibrary.wiley.com
E Wünsch, L Moroder, M Gemeiner… - … für Naturforschung B, 1980 - degruyter.com
The total synthesis of the octacosapeptide corresponding to the proposed primary structure of porcine somatostatin-28, a possible precursor of somatostatin, is described. The primary …
Number of citations: 22 www.degruyter.com

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